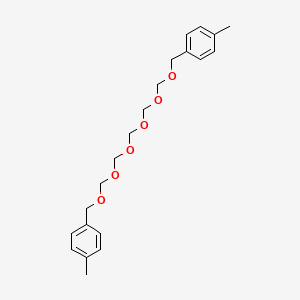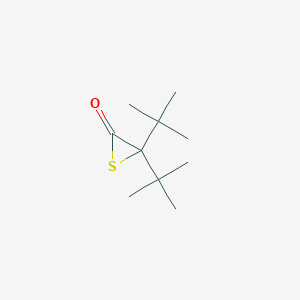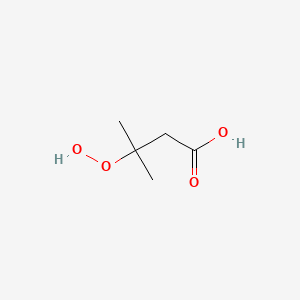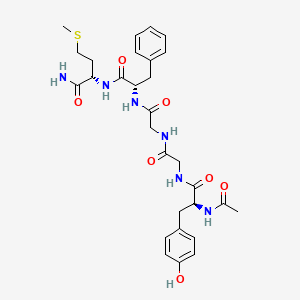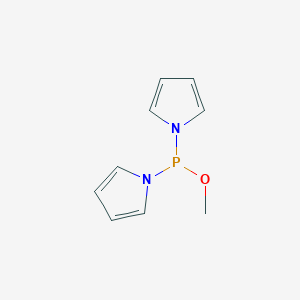
Methyl di-1H-pyrrol-1-ylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl di-1H-pyrrol-1-ylphosphinite is an organophosphorus compound that features a pyrrole ring bonded to a phosphinite group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl di-1H-pyrrol-1-ylphosphinite typically involves the reaction of pyrrole with a phosphorus-containing reagent. One common method is the reaction of pyrrole with methyl dichlorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Pyrrole+Methyl dichlorophosphine→Methyl di-1H-pyrrol-1-ylphosphinite+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl di-1H-pyrrol-1-ylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The phosphinite group can undergo nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphinite group.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphinites.
Coordination: Metal-phosphinite complexes.
Aplicaciones Científicas De Investigación
Methyl di-1H-pyrrol-1-ylphosphinite has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of methyl di-1H-pyrrol-1-ylphosphinite involves its ability to coordinate to metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic transformations. The pyrrole ring can also engage in π-π interactions, enhancing the compound’s binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Phosphinite: Compounds containing the P(OR)2 group, where R is an alkyl or aryl group.
Phosphine Oxides: Oxidized derivatives of phosphines with the P=O functional group.
Uniqueness
Methyl di-1H-pyrrol-1-ylphosphinite is unique due to the combination of a pyrrole ring and a phosphinite group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
63623-69-8 |
|---|---|
Fórmula molecular |
C9H11N2OP |
Peso molecular |
194.17 g/mol |
Nombre IUPAC |
methoxy-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C9H11N2OP/c1-12-13(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H,1H3 |
Clave InChI |
ZKXYCYATKLONAP-UHFFFAOYSA-N |
SMILES canónico |
COP(N1C=CC=C1)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


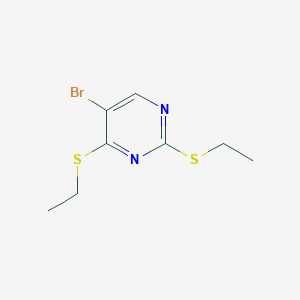
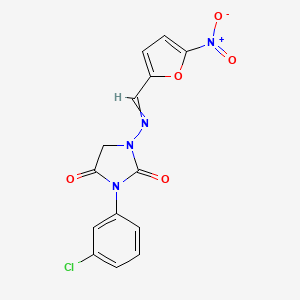
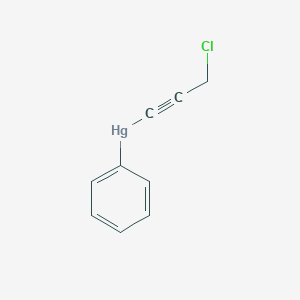
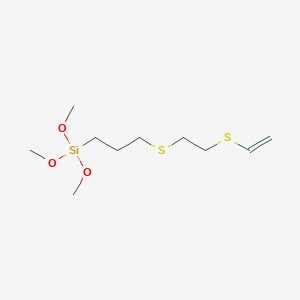
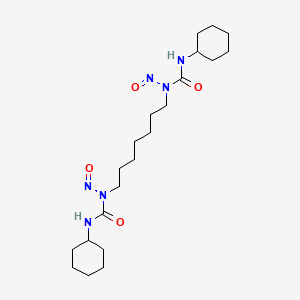
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
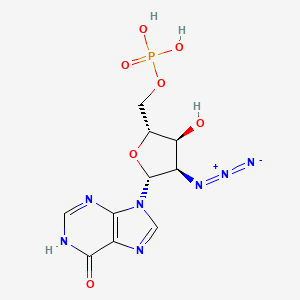
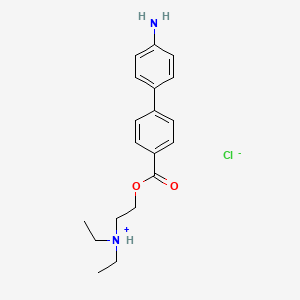
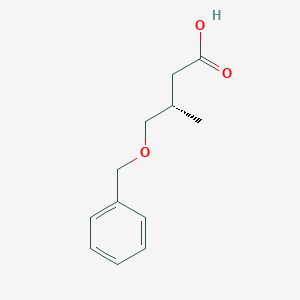
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
